HeE1-2Tyr
Overview
Description
HeE1-2Tyr is a pyridobenzothiazole derivative that has been identified as a potent inhibitor of RNA-dependent RNA polymerase (RdRp) from various viruses, including flaviviruses and coronaviruses . This compound has shown significant antiviral activity against viruses such as Dengue virus, West Nile virus, Yellow fever virus, and SARS-CoV-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Formation of the Pyridobenzothiazole Core: This step involves the condensation of 2-aminothiophenol with a pyridine derivative under acidic conditions to form the pyridobenzothiazole core.
Functional Group Introduction: The core structure is then functionalized with various substituents through reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of HeE1-2Tyr involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of efficient purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
HeE1-2Tyr undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridobenzothiazole core.
Substitution: this compound can undergo nucleophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridobenzothiazole derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
HeE1-2Tyr has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RNA-dependent RNA polymerase.
Biology: Investigated for its antiviral properties against various RNA viruses.
Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
HeE1-2Tyr exerts its effects by inhibiting the activity of RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral RNA replication . The compound binds to the RdRp enzyme, preventing it from synthesizing viral RNA, thereby inhibiting viral replication . This mechanism is effective against a broad range of RNA viruses, making this compound a valuable antiviral agent .
Comparison with Similar Compounds
HeE1-2Tyr is unique compared to other RdRp inhibitors due to its broad-spectrum antiviral activity and its ability to inhibit multiple types of RNA viruses . Similar compounds include:
Remdesivir: Another RdRp inhibitor with antiviral activity against SARS-CoV-2, but with a different chemical structure and mechanism of action.
Favipiravir: An antiviral compound that targets RdRp but has a different chemical scaffold and spectrum of activity.
This compound stands out due to its potent inhibition of both flaviviral and coronaviral RdRp, making it a versatile and valuable compound in antiviral research .
Properties
IUPAC Name |
(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O6S/c36-22-13-11-20(12-14-22)17-27(33(39)40)34-30(37)26-19-25(21-7-3-1-4-8-21)31(38)35-28-18-24(15-16-29(28)42-32(26)35)41-23-9-5-2-6-10-23/h1,3-4,7-8,11-16,18-19,23,27,36H,2,5-6,9-10,17H2,(H,34,37)(H,39,40)/t27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUWWNGMUPSKDC-MHZLTWQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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